Bicyclo[4.2.1]nona-2,4,7-trien-9-one
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Overview
Description
Bicyclo[4.2.1]nona-2,4,7-trien-9-one is an organic compound with the molecular formula C₉H₈O and a molecular weight of 132.1592 g/mol It is a bicyclic structure that includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4,7-trien-9-one can be synthesized through a [6π + 2π] cycloaddition reaction. This involves the reaction of hexyn-1 and 4-pentynenitrile with 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate (Co(acac)₂), 1,2-bis(diphenylphosphino)ethane (dppe), zinc (Zn), and zinc iodide (ZnI₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of catalytic systems and controlled reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nona-2,4,7-trien-9-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[4.2.1]nona-2,4,7-trien-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of materials with specific structural properties.
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nona-2,4,7-trien-9-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-trien-9-one can be compared with other bicyclic compounds such as:
Bicyclo[4.2.1]nona-2,4,7-triene: Similar structure but lacks the ketone group.
Bicyclo[4.2.1]nona-2,4-diene: Contains fewer double bonds.
Cyclooctatetraene: A related compound with a different ring structure.
The uniqueness of bicyclo[42
Properties
CAS No. |
34733-74-9 |
---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
bicyclo[4.2.1]nona-2,4,7-trien-9-one |
InChI |
InChI=1S/C9H8O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-8H |
InChI Key |
QNWYHEJARIDZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(C2=O)C=C1 |
Origin of Product |
United States |
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